Methyl 1-[(2,5-dichloro-4-hydroxyphenyl)methyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[(2,5-dichloro-4-hydroxyphenyl)methyl]piperidine-4-carboxylate is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a methyl ester group and a dichlorohydroxyphenyl moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(2,5-dichloro-4-hydroxyphenyl)methyl]piperidine-4-carboxylate typically involves multi-step organic synthesis. One common route includes the reaction of 2,5-dichloro-4-hydroxybenzyl chloride with piperidine-4-carboxylic acid methyl ester under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2,5-dichloro-4-hydroxyphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 1-[(2,5-dichloro-4-hydroxyphenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-[(2,5-dichloro-4-hydroxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylate
- Methyl 1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylate
- Methyl 1-[(2,5-dichloro-4-methoxyphenyl)methyl]piperidine-4-carboxylate
Uniqueness
Methyl 1-[(2,5-dichloro-4-hydroxyphenyl)methyl]piperidine-4-carboxylate is unique due to the presence of both hydroxyl and dichloro substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups provides a distinct profile compared to other similar compounds.
Properties
IUPAC Name |
methyl 1-[(2,5-dichloro-4-hydroxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3/c1-20-14(19)9-2-4-17(5-3-9)8-10-6-12(16)13(18)7-11(10)15/h6-7,9,18H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBSCHYOSJGPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=C(C=C2Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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